molecular formula C19H20O2S B3855791 3-[(benzylthio)(phenyl)methyl]-2,4-pentanedione

3-[(benzylthio)(phenyl)methyl]-2,4-pentanedione

Cat. No. B3855791
M. Wt: 312.4 g/mol
InChI Key: JMQBLPOOJULHSP-UHFFFAOYSA-N
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Description

The compound “3-[(benzylthio)(phenyl)methyl]-2,4-pentanedione” is an organic compound containing a pentanedione group (a type of beta-diketone), a benzylthio group (a sulfur-containing substituent), and a phenyl group (a cyclic aromatic hydrocarbon). These functional groups may confer specific chemical properties to the compound .


Molecular Structure Analysis

The molecular structure would be based on the connectivity of the atoms as implied by the name, but without experimental data such as spectroscopic analysis, the exact three-dimensional structure and stereochemistry cannot be confirmed .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The pentanedione part might undergo condensation reactions, and the benzylthio group might participate in nucleophilic substitutions or eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present .

Mechanism of Action

The mechanism of action of a compound depends on its application. For example, if it’s used as a drug, the mechanism would depend on its interactions with biological molecules. Without specific context or studies, the mechanism of action cannot be determined .

Safety and Hazards

Without specific studies or safety data sheets, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be studied for various uses in fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

properties

IUPAC Name

3-[benzylsulfanyl(phenyl)methyl]pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2S/c1-14(20)18(15(2)21)19(17-11-7-4-8-12-17)22-13-16-9-5-3-6-10-16/h3-12,18-19H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQBLPOOJULHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC=CC=C1)SCC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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